FRAX486

Description

Propriétés

IUPAC Name |

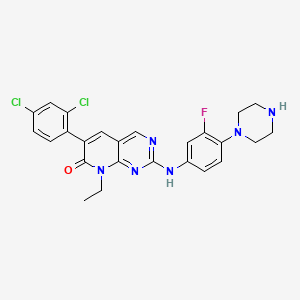

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFOIHIUYFSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FRAX486: A Technical Whitepaper on a Preclinical PAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FRAX486 is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs). Discovered through high-throughput screening, this compound has demonstrated significant preclinical efficacy in models of neurodevelopmental disorders, particularly Fragile X syndrome (FXS) and CDKL5 Deficiency Disorder (CDD). By targeting the PAK signaling pathway, a critical regulator of cytoskeletal dynamics, this compound has been shown to reverse cellular and behavioral phenotypes associated with these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic candidate.

Discovery and Development

This compound was identified through a systematic drug discovery process aimed at finding inhibitors of Group I PAKs (PAK1, PAK2, and PAK3), which are highly expressed in the brain and implicated in synaptic plasticity.[1] The development of this compound was initiated following research that demonstrated the potential of PAK inhibition as a therapeutic strategy for Fragile X syndrome.[1]

The discovery process for this compound followed a traditional structure-activity relationship approach. It began with a high-throughput screening of a kinase-focused small-molecule library to identify compounds that could inhibit Group I PAKs.[2] This initial screening and subsequent optimization led to the identification of this compound as a lead candidate with good potency and selectivity for Group I over Group II PAKs.[2] To date, there is no publicly available information on this compound entering clinical trials.

Figure 1: Generalized drug discovery workflow for this compound.

Mechanism of Action

This compound is a selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. These kinases are key downstream effectors of the Rho GTPases Rac1 and Cdc42 and play a crucial role in regulating the actin cytoskeleton, which is essential for dendritic spine morphology and synaptic function.[3] In neurodevelopmental disorders like Fragile X syndrome, the absence of the FMRP protein leads to overactivation of the Rac1/PAK pathway, resulting in abnormal dendritic spine development.[4] this compound acts by inhibiting the kinase activity of Group I PAKs, thereby normalizing downstream signaling to key substrates like LIM kinase (LIMK) and cofilin, which are critical for actin polymerization and depolymerization.[5]

Figure 2: this compound mechanism of action in the PAK signaling pathway.

Quantitative Data

In Vitro Kinase Inhibition

This compound demonstrates nanomolar potency against Group I PAKs with selectivity over the Group II PAK member, PAK4.

| Target | IC50 (nM) |

| PAK1 | 8.25 |

| PAK2 | 39.5 |

| PAK3 | 55.3 |

| PAK4 | 779 |

| Table 1: In vitro inhibitory activity of this compound against PAK isoforms. Data from Dolan et al., 2013.[5] |

Pharmacokinetics in Mice

Following a single subcutaneous injection of 20 mg/kg in FVB.129P2 mice, this compound rapidly penetrates the blood-brain barrier and achieves therapeutic concentrations in the brain.

| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |

| 15 min | >200 (approx.) | - |

| 1 hour | ~150 (approx.) | 155 ± 25.5 |

| 8 hours | ~120 (approx.) | ~300 (approx.) |

| 18 hours | >100 (approx.) | - |

| Table 2: Pharmacokinetic profile of this compound in mice. Data from Dolan et al., 2013.[5] |

Efficacy in Preclinical Models

A single 20 mg/kg dose of this compound was sufficient to rescue the increased dendritic spine density observed in the apical dendrites of layer II/III pyramidal neurons in the temporal cortex of Fmr1 KO mice.[5]

| Treatment Group | Spine Density (spines/10 µm) in Segment 3 |

| Wild-Type + Vehicle | ~1.2 |

| Fmr1 KO + Vehicle | ~1.8 |

| Fmr1 KO + this compound | ~1.3 |

| Significantly different from Wild-Type + Vehicle. | |

| Table 3: Effect of this compound on dendritic spine density in Fmr1 KO mice. Data from Dolan et al., 2013.[5] |

A 5-day treatment with 20 mg/kg this compound normalized several behavioral and cellular phenotypes in a mouse model of CDD.[6]

| Parameter | Cdkl5-Het + Vehicle | Cdkl5-Het + this compound |

| Fear Conditioning (Freezing Time) | No significant increase vs. baseline | Significant increase vs. baseline (p < 0.01) |

| Spine Density (CA1 Pyramidal Neurons) | Reduced | Restored to wild-type levels |

| PSD95 Expression (Hippocampus) | Reduced | Restored to wild-type levels |

| Table 4: Effects of this compound in a mouse model of CDKL5 Deficiency Disorder. Data from Trazzi et al., 2022.[6] |

This compound demonstrated concentration-dependent effects on the proliferation and survival of human prostate stromal cells.

| Concentration (µM) | Proliferation Rate (% of Control) after 24h | Cell Survival (%) after 48h |

| 1 | ~45% | - |

| 5 | ~45% | ~1-5% |

| 10 | ~45% | ~1-5% |

| Table 5: In vitro effects of this compound on prostate stromal cells. Data from Wang et al., 2016.[2] |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PAK isoforms.

-

Methodology: A FRET-based in vitro kinase assay was used. Full-length PAK isoforms were tested for their ability to phosphorylate an optimized peptide substrate in the presence of varying concentrations of this compound. The reaction progress was monitored by measuring the fluorescence resonance energy transfer. Data were fitted to a sigmoidal dose-response curve to calculate the IC50 values.[5]

Animal Studies (Fmr1 KO Mice)

-

Animals: Adult male Fmr1 knockout mice (FVB.129P2-Fmr1tm1Cgr/J) and age-matched wild-type controls were used.[5]

-

Drug Administration: this compound was dissolved in 20% (w/v) hydroxypropyl-β-cyclodextrin and administered via subcutaneous injection at a dose of 20 mg/kg.[5]

-

Pharmacokinetic Analysis: Blood and brain samples were collected at various time points post-injection. This compound levels were quantified by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5]

-

Dendritic Spine Analysis: Brains were processed using the Golgi-Cox staining method. Dendrites of layer II/III pyramidal neurons in the temporal cortex were imaged, and spine density was quantified in 10 µm segments.[5]

-

Behavioral Assays:

Animal Studies (Cdkl5-Het Mice)

-

Animals: Heterozygous Cdkl5-KO female mice (Cdkl5-Het) and wild-type littermates were used.[6]

-

Drug Administration: this compound was administered subcutaneously at 20 mg/kg daily for 5 consecutive days.[6]

-

Behavioral Testing:

-

Contextual Fear Conditioning: To assess learning and memory.[6]

-

-

Immunohistochemistry and Western Blotting: Hippocampal tissue was analyzed for spine morphology (Golgi staining) and protein expression levels of synaptic markers (e.g., PSD95) and PAK phosphorylation.[6]

Figure 3: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising preclinical candidate that has demonstrated robust efficacy in reversing key pathological features of Fragile X syndrome and CDKL5 Deficiency Disorder in mouse models. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo activity make it a valuable tool for studying the role of PAK signaling in neurological disorders and a potential starting point for the development of novel therapeutics. Further investigation is warranted to explore its full therapeutic potential and safety profile in more advanced preclinical models.

References

- 1. Experimental Compound this compound Reverses Signs of Fragile X in Mice • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 2. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FRAX486 on Dendritic Spine Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of FRAX486, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), on dendritic spine morphology. The dysregulation of dendritic spine number and structure is a common pathological feature in numerous neurodevelopmental and psychiatric disorders, including Fragile X Syndrome (FXS), CDKL5 Deficiency Disorder (CDD), and schizophrenia. This compound has emerged as a promising therapeutic candidate by targeting the underlying cytoskeletal abnormalities that contribute to these synaptic pathologies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables consolidate the quantitative findings from preclinical studies investigating the efficacy of this compound in ameliorating dendritic spine defects in various disease models.

Table 1: Effects of this compound on Dendritic Spine Density

| Disease Model | Brain Region/Neuron Type | Treatment Details | Effect on Spine Density | Reference |

| Fragile X Syndrome (Fmr1 KO Mice) | Layer II/III Pyramidal Neurons (Temporal Lobe) | 20 mg/kg, single administration | Rescued the increased spine density observed in KO mice. No effect on wild-type mice. | [1] |

| CDKL5 Deficiency Disorder (Cdkl5-Het Mice) | CA1 Pyramidal Neurons | Systemic treatment | Increased the reduced spine density in Cdkl5-Het mice. | [2][3] |

| Schizophrenia (DISC1 Knockdown Mice) | Prefrontal Cortex | Daily administration from P35 to P60 | Blocked the exacerbated spine loss that occurs during adolescence in the disease model.[4] | [4] |

| Schizophrenia (DISC1 Knockdown Neurons) | Cultured Neurons | In vitro treatment | Rescued the marked decrease in spine density.[4] | [4] |

Table 2: Effects of this compound on Dendritic Spine Morphology

| Disease Model | Parameter | Treatment Details | Effect on Spine Morphology | Reference |

| CDKL5 Deficiency Disorder (Cdkl5-Het Mice) | Spine Maturation | Systemic treatment | Rescued spine maturation, increasing the percentage of mature spines and decreasing the proportion of immature spines.[2] | [2] |

| Schizophrenia (DISC1 Knockdown Neurons) | Spine Size | In vitro treatment | Reversed the reduced size of dendritic spines. | [4] |

| Schizophrenia (DISC1 Knockdown Mice) | Spine Elimination & Generation | Daily administration from P35 to P60 | Significantly blocked spine elimination and showed a trend of enhanced spine generation. | [4] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting Group I PAKs (PAK1, PAK2, and PAK3), which are key regulators of actin cytoskeleton dynamics.[5] In several neurological disorders, the signaling cascade involving Rac1 GTPase and PAKs is hyperactive, leading to abnormal actin polymerization and consequently, aberrant dendritic spine morphology.[4] By inhibiting PAK, this compound helps to normalize these downstream pathways.

Caption: Signaling pathway illustrating the mechanism of action of this compound.

In conditions like Fragile X Syndrome, the absence of FMRP leads to an overactivation of the PAK pathway, contributing to the characteristic elongated and immature dendritic spines.[1] this compound rectifies this by dampening the excessive PAK activity, thereby restoring a more mature spine phenotype.[1] Similarly, in models of schizophrenia and CDD, this compound has been shown to restore the balance of PAK signaling, leading to the rescue of spine density and maturation.[2][4]

Experimental Protocols

The following sections provide a synthesized overview of the methodologies employed in the cited research to assess the effects of this compound on dendritic spine morphology.

Animal Models and Drug Administration

-

Fmr1 Knockout (KO) Mice (FVB and C57BL/6 strains): Used as a model for Fragile X Syndrome.[1]

-

Cdkl5-Heterozygous (Het) Mice: Used as a model for CDKL5 Deficiency Disorder.[2]

-

DISC1 Knockdown Mice: Used as a model for schizophrenia-related synaptic deficits.[4]

-

Drug Administration: this compound is typically administered via subcutaneous or intraperitoneal injections. A common dosage used in mice is 20 mg/kg.[1] For chronic studies, daily administrations may be performed over several weeks.[4]

Dendritic Spine Imaging and Analysis

A common workflow for analyzing dendritic spine morphology after this compound treatment involves tissue preparation, imaging, and quantitative analysis.

Caption: General experimental workflow for assessing this compound's effects on dendritic spines.

1. Tissue Preparation and Staining:

-

Mice are deeply anesthetized and transcardially perfused with paraformaldehyde (PFA) for fixation.[6]

-

Brains are extracted and post-fixed.[6]

-

For Golgi staining, brain tissue is processed using commercially available kits (e.g., FD Rapid GolgiStain Kit) to impregnate a subset of neurons with a silver chromate solution, allowing for visualization of the full dendritic arbor.[1]

-

For fluorescent imaging, neurons can be labeled via in utero electroporation with GFP[7] or by injecting fluorescent dyes like Lucifer Yellow.[6]

2. Microscopy and Image Acquisition:

-

Confocal Microscopy: Used for imaging Golgi-stained or fluorescently labeled neurons. Z-stacks of dendritic segments are acquired at high magnification (e.g., 100x oil-immersion objective).

-

Two-Photon Microscopy: Enables in vivo imaging of dendritic spines in living animals over time, allowing for the study of spine dynamics (formation and elimination).[4]

3. Quantitative Analysis:

-

Spine Density: The number of spines per unit length of dendrite (e.g., spines per 10 µm) is manually or semi-automatically counted using imaging software like ImageJ or NeuronStudio.[3][8]

-

Spine Morphology: Spines are often categorized based on their shape into types such as "thin," "stubby," and "mushroom-shaped."[9] The length and head diameter of individual spines are measured.[6]

-

Spine Maturation: The proportion of mature (mushroom-shaped) versus immature (thin, filopodia-like) spines is calculated to assess synaptic maturity.[2]

Logical Relationships in Therapeutic Strategy

The therapeutic rationale for using this compound is based on a logical progression from molecular pathology to behavioral rescue. The central hypothesis is that by correcting the core synaptic abnormality (dendritic spine dysgenesis), downstream behavioral and cognitive deficits associated with the disorder can be ameliorated.

Caption: Logical framework for the therapeutic application of this compound.

Studies have demonstrated that the rescue of dendritic spine phenotypes by this compound correlates with the reversal of behavioral abnormalities in mouse models. For instance, in Fmr1 KO mice, a single administration of this compound was sufficient to rescue not only the spine density but also audiogenic seizures, hyperactivity, and repetitive behaviors.[1] This tight link between the restoration of synaptic structure and the improvement of behavioral outcomes underscores the potential of PAK inhibitors as a viable therapeutic strategy for neurodevelopmental disorders.[1][2]

References

- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PAKs inhibitors ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dendritic spine morphology analysis protocol v1 [protocols.io]

- 7. Delayed Stabilization of Dendritic Spines in Fragile X Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous analysis of dendritic spine density, morphology and glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for Reduced Experience-Dependent Dendritic Spine Plasticity in the Aging Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FRAX486 on Autophagy Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which FRAX486, a p21-activated kinase (PAK) inhibitor, impacts autophagy pathways. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in cellular biology and drug development. This document details the signaling cascade initiated by this compound, presents quantitative data on its effects, outlines detailed experimental protocols for studying these pathways, and provides visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of autophagy[1][2][3][4]. Its primary mechanism involves the targeted inhibition of p21-activated kinase 2 (PAK2)[1][2][3][4]. In triple-negative breast cancer (TNBC) cells, the inhibition of PAK2 by this compound leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17)[1][2][3][4].

STX17 is a crucial SNARE protein that mediates the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process[1][4]. By promoting the degradation of STX17, this compound effectively blocks this fusion event[1][2][3][4]. This blockade results in the accumulation of autophagosomes within the cell and a halt in the overall autophagic flux, leading to an increase in the levels of autophagy marker proteins such as p62/SQSTM1 and LC3-II[1][4].

The inhibition of autophagy by this compound has been shown to have significant downstream effects, notably the suppression of the epithelial-mesenchymal transition (EMT). This occurs through the prevention of autophagic degradation of the epithelial marker E-cadherin, ultimately leading to a reduction in cancer cell migration and metastasis[1][2][3].

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway through which this compound inhibits autophagy.

Quantitative Data on Autophagy Markers

The treatment of cancer cells with this compound results in a dose-dependent accumulation of the autophagy markers LC3-II and p62. The following tables summarize the observed quantitative effects.

Table 1: Effect of this compound on LC3-II and p62 Protein Levels in MDA-MB-231 Cells

| This compound Concentration (µM) | Treatment Duration (hours) | LC3-II Protein Level (Fold Change vs. Control) | p62 Protein Level (Fold Change vs. Control) |

| 0 | 24 | 1.0 | 1.0 |

| 0.5 | 24 | ~1.5 | ~1.2 |

| 1 | 24 | ~2.0 | ~1.5 |

| 2 | 24 | ~2.5 | ~1.8 |

Data are estimated from Western blot analyses presented in Lin et al., 2023. Actual values may vary between experiments.

Table 2: Effect of this compound on Autophagosome and Autolysosome Formation

| Treatment | Average Number of Autophagosomes (Yellow Puncta) per Cell | Average Number of Autolysosomes (Red Puncta) per Cell |

| Control | ~5 | ~12 |

| This compound (2 µM) | ~15 | ~10 |

Data are based on mCherry-GFP-LC3 autophagic flux analysis from Lin et al., 2023. "Yellow Puncta" represent autophagosomes, while "Red Puncta" represent autolysosomes.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the impact of this compound on autophagy are provided below.

Western Blot for LC3 and p62

This protocol is for the detection and quantification of LC3-I to LC3-II conversion and p62 accumulation as markers of autophagic flux inhibition.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate 20-30 µg of protein per lane on a 15% polyacrylamide gel for LC3 and a 10% gel for p62.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

mCherry-GFP-LC3 Autophagic Flux Assay

This fluorescence microscopy-based assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta) to monitor autophagic flux.

Workflow Diagram:

Methodology:

-

Cell Line Generation: Stably transfect cells with a plasmid encoding the mCherry-GFP-LC3 fusion protein.

-

Cell Plating and Treatment: Plate the stable cells on glass coverslips and treat with this compound as required.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.

-

Microscopy: Image the cells using a fluorescence microscope with appropriate filters for GFP (yellow puncta, autophagosomes) and mCherry (red puncta, autolysosomes). The GFP signal is quenched in the acidic environment of the lysosome, hence autolysosomes appear red.

-

Analysis: Quantify the number of yellow and red puncta per cell in multiple fields of view to assess autophagic flux. An increase in yellow puncta with no corresponding increase or a decrease in red puncta indicates a blockage in autophagosome-lysosome fusion.

Immunofluorescence for LC3 and LAMP1 Colocalization

This assay assesses the fusion of autophagosomes and lysosomes by measuring the colocalization of LC3 (autophagosome marker) and LAMP1 (lysosome marker).

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies against LC3 (e.g., rabbit anti-LC3) and LAMP1 (e.g., mouse anti-LAMP1) simultaneously overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips and image using a confocal microscope.

-

Analysis: Analyze the images for the degree of colocalization between the LC3 and LAMP1 signals. A decrease in colocalization upon this compound treatment indicates inhibition of autophagosome-lysosome fusion.

Co-Immunoprecipitation of PAK2 and STX17

This technique is used to verify the physical interaction between PAK2 and STX17 in a cellular context.

Methodology:

-

Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-PAK2) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-STX17).

Broader Implications and Future Directions

The inhibitory effect of this compound on autophagy is not only relevant to cancer biology but also holds potential for other fields. For instance, the role of PAK inhibitors and their influence on autophagy is an emerging area of interest in neurobiology, particularly in the context of neurodegenerative diseases where autophagic flux is often impaired[5][6][7]. The connection between PAKs, autophagy, and immune evasion is also being explored in various cancers, including pancreatic ductal adenocarcinoma[8].

Further research is warranted to explore the therapeutic potential of this compound and other PAK inhibitors in a wider range of diseases characterized by aberrant autophagy. Understanding the dose-dependent and time-course effects in different cellular contexts will be crucial for the development of effective therapeutic strategies. This guide provides the foundational knowledge and experimental framework to support these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Neuron-specific deficiency of autophagy increases neuronal loss in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autophagy and Microglia: Novel Partners in Neurodegeneration and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The trilogy of P21 activated kinase, autophagy and immune evasion in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring FRAX486 in Triple-Negative Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of FRAX486, a p21-activated kinase (PAK) inhibitor, in triple-negative breast cancer (TNBC) models. It consolidates key findings on its mechanism of action, offers detailed experimental protocols for replication, and presents quantitative data to support its potential as a therapeutic agent against this aggressive breast cancer subtype.

Core Concept: Mechanism of Action of this compound in TNBC

This compound has been identified as a potent inhibitor of p21-activated kinase 2 (PAK2) and demonstrates significant anti-metastatic potential in TNBC models.[1][2][3] Its primary mechanism involves the inhibition of autophagy, a cellular degradation process that can promote cancer cell survival and metastasis.[1][2][3]

Mechanistically, this compound's inhibition of PAK2 leads to the ubiquitination and subsequent proteasomal degradation of Syntaxin 17 (STX17).[1][2][3] STX17 is a crucial SNARE protein that mediates the fusion of autophagosomes with lysosomes, a critical step in the autophagy process.[1][2][3] By inducing the degradation of STX17, this compound effectively blocks autophagosome-lysosome fusion, thereby inhibiting autophagy.[1][2][3]

A key consequence of this autophagy inhibition is the upregulation of the epithelial marker E-cadherin.[1][2][3] The degradation of E-cadherin is an important step in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invade surrounding tissues. By preventing the autophagic degradation of E-cadherin, this compound suppresses EMT, leading to a reduction in the migration and metastasis of TNBC cells.[1][2][3]

dot

Caption: this compound signaling pathway in TNBC.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical TNBC models.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Concentration | Effect |

| Cell Viability (CCK-8) | MDA-MB-231 | 2 µM | Limited influence on viability |

| Cell Viability (CCK-8) | E0771 | 2 µM | Limited influence on viability |

| Migration Assay | MDA-MB-231 | 2 µM | Significant inhibition of migration |

| Migration Assay | E0771 | 2 µM | Significant inhibition of migration |

| Wound Healing Assay | MDA-MB-231 | 2 µM | Significant inhibition of cell migration |

| Wound Healing Assay | E0771 | 2 µM | Significant inhibition of cell migration |

| Immunoblotting | MDA-MB-231 | 2 µM | Upregulation of E-cadherin, Downregulation of Vimentin |

| Immunoblotting | E0771 | 2 µM | Upregulation of E-cadherin, Downregulation of Vimentin |

Table 2: In Vivo Efficacy of this compound in a Lung Metastasis Model

| Animal Model | Cell Line | Treatment | Outcome |

| Nude Mice | MDA-MB-231 (caudal vein injection) | This compound | Dramatically decreased number of lung metastatic nodules |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound in TNBC models.

Cell Culture

-

Cell Lines: Human TNBC cell line MDA-MB-231 and murine TNBC cell line E0771.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

dot

Caption: Cell culture and maintenance workflow.

Cell Viability Assay (CCK-8)

-

Seeding: Seed MDA-MB-231 or E0771 cells in 96-well plates.

-

Treatment: After cell adherence, treat with varying concentrations of this compound or DMSO (vehicle control) for the desired duration.

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Wound Healing Assay

-

Cell Seeding: Grow a confluent monolayer of MDA-MB-231 or E0771 cells in 6-well plates.

-

Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound or DMSO.

-

Imaging: Capture images of the wound at 0 hours and subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

dot

Caption: Experimental workflow for the wound healing assay.

Transwell Migration Assay

-

Chamber Preparation: Place Transwell inserts with an 8 µm pore size membrane into 24-well plates.

-

Cell Seeding: Seed serum-starved TNBC cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add this compound or DMSO to both the upper and lower chambers.

-

Incubation: Incubate for a sufficient time to allow cell migration (e.g., 24 hours).

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.

Western Blotting

-

Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PAK2, STX17, E-cadherin, Vimentin, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

References

- 1. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PAK inhibitor this compound decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Brain Penetrance of FRAX486

For Researchers, Scientists, and Drug Development Professionals

Abstract

FRAX486 is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs) that has shown considerable promise in preclinical models of neurodevelopmental disorders, including Fragile X Syndrome and CDKL5 Deficiency Disorder. A critical aspect of its therapeutic potential for central nervous system (CNS) indications is its ability to be absorbed into the systemic circulation and subsequently penetrate the blood-brain barrier (BBB) to engage its target. This technical guide provides a comprehensive overview of the available data on the bioavailability and brain penetrance of this compound, compiled from key preclinical studies. The information is presented to be a valuable resource for researchers and drug development professionals working on or interested in this compound.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in wild-type mice of the FVB.129P2 background strain following a single subcutaneous (s.c.) injection. The data demonstrates that this compound is systemically available and achieves significant concentrations in the brain.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in plasma and brain tissue after a single 20 mg/kg subcutaneous injection.

Table 1: Plasma Pharmacokinetics of this compound in Mice

| Parameter | Value | Units |

| Dose | 20 | mg/kg |

| Route of Administration | Subcutaneous | - |

| Time to Peak (Tmax) | ~0.25 | hours |

| Peak Concentration (Cmax) | >100 | ng/mL |

| Concentration at 18 hours | >100 | ng/mL |

Note: The plasma concentration peaked at the first time point measured (15 minutes) and remained above 100 ng/mL for up to 18 hours[1].

Table 2: Brain Pharmacokinetics of this compound in Mice

| Parameter | Value | Units |

| Dose | 20 | mg/kg |

| Route of Administration | Subcutaneous | - |

| Concentration at 1 hour | 155 ± 25.5 | ng/g |

| Time to Peak (Tmax) | 8 | hours |

| Peak Concentration (Cmax) | 951 ± 27.0 | ng/g |

| Concentration at 18 hours | Maintained near peak | ng/g |

| Concentration at 24 hours | Decreasing | ng/g |

Note: Brain levels of this compound reached therapeutically relevant concentrations within an hour and peaked at 8 hours, remaining elevated for at least 18 hours[1].

Experimental Protocols

The following section details the methodologies employed in the key studies that have investigated the bioavailability and brain penetrance of this compound.

Animal Models and Drug Administration

-

Animal Strain: Wild-type mice of the FVB.129P2 background were used for the pharmacokinetic studies[1][2].

-

Drug Formulation: For in vivo experiments, this compound was dissolved in a 20% (wt/vol) solution of hydroxypropyl-β-cyclodextrin[2].

-

Administration: A 2 mg/mL solution of this compound was administered via a single subcutaneous injection at a dose of 20 mg/kg[1][2]. The injection volume was proportional to the animal's weight[2].

Sample Collection and Analysis

-

Sample Collection: Blood and forebrain tissue samples were collected at various time points after drug administration[1][2]. Forebrain tissue was weighed, fast-frozen, and homogenized in 2x volumes of cold PBS[2].

-

Analytical Method: The levels of this compound in plasma and brain homogenates were determined using liquid chromatography with tandem mass spectrometry (LC/MS/MS)[1][2].

Signaling Pathways and Experimental Workflows

Group I PAK Signaling Pathway

This compound exerts its effects by inhibiting Group I PAKs (PAK1, PAK2, and PAK3). These kinases are key downstream effectors of the Rho GTPases Rac1 and Cdc42 and play a crucial role in regulating cytoskeletal dynamics, which is fundamental for neuronal structure and function.

Caption: Simplified signaling pathway of Group I PAKs, inhibited by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow used to assess the pharmacokinetics of this compound in preclinical studies.

Caption: Experimental workflow for assessing this compound pharmacokinetics.

Discussion and Future Directions

The available preclinical data strongly indicate that this compound possesses favorable pharmacokinetic properties for a CNS-targeted therapeutic. Following subcutaneous administration, it is readily absorbed into the systemic circulation and effectively crosses the blood-brain barrier, achieving sustained and therapeutically relevant concentrations in the brain[1]. These characteristics have underpinned its efficacy in rescuing disease-related phenotypes in mouse models of Fragile X Syndrome and CDKL5 Deficiency Disorder[2][3][4].

For future development, several key areas warrant further investigation:

-

Absolute Bioavailability: To determine the absolute bioavailability of this compound, pharmacokinetic studies involving intravenous administration are necessary to compare with extravascular routes.

-

Oral Bioavailability: As the oral route is the most common and convenient for chronic administration, comprehensive pharmacokinetic studies of orally administered this compound are crucial for its clinical development.

-

Metabolism and Excretion: A thorough understanding of the metabolic pathways and excretion routes of this compound will be essential for predicting potential drug-drug interactions and for human dose projections.

-

Pharmacokinetics in Other Species: Evaluating the pharmacokinetic profile of this compound in other preclinical species will be important for interspecies scaling and predicting human pharmacokinetics.

References

- 1. Localized Activation of p21-Activated Kinase Controls Neuronal Polarity and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Group I PAKs in myelin formation and repair of the central nervous system: what, when, and how - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

Methodological & Application

Determining the Optimal FRAX486 Concentration for Primary Hippocampal Neurons: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FRAX486 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. These kinases are critical regulators of actin cytoskeleton dynamics, dendritic spine morphology, and synaptic plasticity.[1][2] Dysregulation of PAK signaling has been implicated in various neurological disorders, making PAK inhibitors like this compound promising therapeutic candidates.[2][3] One study has shown that in vitro treatment with 100 nM this compound for 48 hours can rescue the abnormal maturation and the number of PSD95-positive puncta in hippocampal neurons from a mouse model of CDKL5 deficiency disorder.[3][4]

This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in primary hippocampal neuron cultures. The described experimental workflow is designed to assess both the efficacy of this compound in promoting synapse formation and its potential cytotoxicity, thereby identifying a therapeutic window for its application in in vitro studies.

Mechanism of Action of this compound

This compound selectively inhibits the catalytic activity of Group I PAKs.[1] In neurons, PAKs are downstream effectors of small GTPases like Rac1 and Cdc42. Upon activation, PAKs phosphorylate a cascade of downstream targets that regulate the polymerization and depolymerization of actin filaments. This process is fundamental for the formation, maintenance, and plasticity of dendritic spines, the primary sites of excitatory synapses in the brain. By inhibiting Group I PAKs, this compound can modulate actin dynamics and, consequently, influence synaptic structure and function.[1]

Experimental Workflow for Determining Optimal Concentration

The following workflow provides a systematic approach to determine the optimal this compound concentration. It begins with the culture of primary hippocampal neurons, followed by a dose-response treatment with this compound. The key readouts are neuronal viability, to assess toxicity, and the density of synaptic puncta, to measure efficacy.

Protocols

Protocol 1: Culture of Primary Hippocampal Neurons

This protocol is adapted from standard procedures for isolating and culturing primary hippocampal neurons.

Materials:

-

E18 mouse or rat embryos

-

Dissection medium: Hibernate-E medium supplemented with 2% B-27 Plus

-

Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in Hibernate-E without Ca2+

-

Plating medium: Neurobasal Plus Medium supplemented with 2% B-27 Plus Supplement, 1% GlutaMAX, and 1% Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates or coverslips

Procedure:

-

Dissect hippocampi from E18 embryos in ice-cold dissection medium.

-

Transfer the hippocampi to the digestion solution and incubate for 20-30 minutes at 37°C.

-

Gently wash the tissue three times with plating medium.

-

Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a density of 2.5 x 10^5 cells/cm² on Poly-D-lysine coated surfaces.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh plating medium. Continue to replace half of the medium every 3-4 days.

-

Allow neurons to mature for at least 7 days in vitro (DIV) before initiating this compound treatment.

Protocol 2: this compound Dose-Response Treatment

Materials:

-

Mature primary hippocampal neuron cultures (DIV 7-10)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Plating medium

Procedure:

-

Prepare a series of this compound dilutions in plating medium. Based on published IC50 values (PAK1: 8.25 nM, PAK2: 39.5 nM, PAK3: 55.3 nM) and previous studies, a suggested concentration range is 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.[1]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate this compound concentration or vehicle.

-

Incubate the neurons for the desired treatment duration. A 48-hour incubation period has been shown to be effective.[3]

Protocol 3: Neuronal Viability and Cytotoxicity Assays

These assays should be performed at the end of the this compound treatment period to assess potential toxic effects.

A. MTT Assay (Measures Mitochondrial Activity)

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

-

Add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.[5]

B. LDH Assay (Measures Membrane Integrity)

-

Collect the culture medium from each well.

-

Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions.

Protocol 4: Immunocytochemistry for Synaptic Markers

This protocol is used to visualize and quantify synaptic puncta as a measure of this compound efficacy.

Materials:

-

Primary antibodies: Rabbit anti-PSD95 (postsynaptic marker) and Mouse anti-Synaptophysin (presynaptic marker).

-

Secondary antibodies: Alexa Fluor-conjugated goat anti-rabbit and goat anti-mouse antibodies.

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization/blocking solution: 0.2% Triton X-100 and 5% goat serum in PBS.

-

DAPI for nuclear staining.

Procedure:

-

Fix the neurons with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize and block the cells for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS and mount the coverslips on microscope slides.

-

Image the neurons using a fluorescence microscope.

-

Quantify the number and density of PSD95 and Synaptophysin puncta, and their colocalization, using image analysis software such as ImageJ.

Data Presentation and Interpretation

The quantitative data from the experiments should be summarized in tables for clear comparison. The goal is to identify a concentration of this compound that significantly increases synaptic markers without causing a significant decrease in neuronal viability.

Table 1: Effect of this compound on Neuronal Viability

| This compound Concentration | MTT Assay (% of Vehicle Control) | LDH Release (% of Maximum Lysis) |

| Vehicle (DMSO) | 100 ± 5.2 | 5.1 ± 1.3 |

| 10 nM | 102 ± 4.8 | 5.5 ± 1.1 |

| 50 nM | 98 ± 6.1 | 6.2 ± 1.5 |

| 100 nM | 95 ± 5.5 | 7.8 ± 2.0 |

| 500 nM | 75 ± 7.3 | 20.4 ± 3.5 |

| 1 µM | 52 ± 8.1 | 45.6 ± 4.2 |

| *Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. This is example data. |

Table 2: Effect of this compound on Synaptic Puncta Density

| This compound Concentration | PSD95 Puncta Density (puncta/10 µm dendrite) | Synaptophysin Puncta Density (puncta/10 µm dendrite) | Colocalized Puncta Density (puncta/10 µm dendrite) |

| Vehicle (DMSO) | 5.2 ± 0.8 | 6.1 ± 0.9 | 3.8 ± 0.6 |

| 10 nM | 5.8 ± 0.7 | 6.5 ± 1.0 | 4.2 ± 0.5 |

| 50 nM | 7.1 ± 0.9 | 7.9 ± 1.1 | 5.9 ± 0.8 |

| 100 nM | 8.5 ± 1.1 | 9.2 ± 1.2 | 7.3 ± 1.0** |

| 500 nM | 6.9 ± 1.0 | 7.5 ± 1.0 | 5.5 ± 0.9 |

| 1 µM | 4.1 ± 0.6 | 4.9 ± 0.7 | 3.1 ± 0.5 |

| *Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. This is example data. |

Interpretation: Based on the example data, a concentration of 100 nM appears to be optimal. At this concentration, there is a significant increase in the density of synaptic markers without a significant decrease in neuronal viability. Higher concentrations (500 nM and 1 µM) show signs of cytotoxicity, as indicated by the decrease in MTT signal and increase in LDH release, which may also lead to a reduction in the beneficial effects on synapse formation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for determining the optimal concentration of this compound for use in primary hippocampal neuron cultures. By systematically evaluating both the efficacy and toxicity of this compound across a range of concentrations, researchers can identify a therapeutic window that maximizes the desired biological effects while minimizing off-target toxicity. This approach is crucial for obtaining reliable and reproducible data in preclinical studies investigating the therapeutic potential of this compound for neurological disorders.

References

- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment with this compound rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of FRAX486 in Fmr1 Knockout Mice

These application notes provide a comprehensive overview and detailed protocols for researchers and scientists investigating the therapeutic potential of FRAX486, a p21-activated kinase (PAK) inhibitor, in the Fmr1 knockout (KO) mouse model of Fragile X syndrome (FXS). The provided information is intended for use by professionals in drug development and neuroscience research.

Introduction

Fragile X syndrome is the most prevalent inherited cause of intellectual disability and autism spectrum disorder, arising from the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP).[1][2][3] The Fmr1 KO mouse recapitulates many of the core phenotypes of human FXS, including synaptic and behavioral abnormalities, making it an invaluable tool for preclinical research.[4][5][6] One of the key neuropathological features observed in both humans with FXS and Fmr1 KO mice is an increased density of dendritic spines.[2][4][5][7]

The p21-activated kinases (PAKs) are critical regulators of actin dynamics and dendritic spine morphology.[1][3] Research has indicated that inhibiting PAK activity can ameliorate some of the characteristic phenotypes of FXS in mouse models.[1][3][8] this compound is a potent, small-molecule inhibitor of group I PAKs that has been shown to cross the blood-brain barrier.[4] In vivo studies have demonstrated that administration of this compound to Fmr1 KO mice can rescue various pathological phenotypes, including dendritic spine abnormalities, audiogenic seizures, hyperactivity, and repetitive behaviors.[2][4][5][7] A single administration of this compound has been shown to be sufficient to rescue these phenotypes in adult Fmr1 KO mice.[2][4][5]

Data Summary

The following tables summarize the quantitative data from key in vivo experiments with this compound in Fmr1 KO mice.

Table 1: Effect of this compound on Dendritic Spine Density in Cortical Neurons

| Treatment Group | Mean Apical Dendritic Spine Density (spines/10 µm) in Segment 3 | Statistical Significance (vs. Fmr1 KO + Vehicle) |

| Wild-Type + Vehicle | ~1.2 | P < 0.05 |

| Fmr1 KO + Vehicle | ~1.6 | - |

| Fmr1 KO + this compound (20 mg/kg) | ~1.2 | P < 0.05 |

Data adapted from Dolan et al., 2013.[4]

Table 2: Efficacy of this compound in an Audiogenic Seizure Model

| Treatment Group | Incidence of Wild Running | Incidence of Seizure | Incidence of Death |

| Fmr1 KO + Vehicle | 100% | 100% | Not specified |

| Fmr1 KO + this compound (10 mg/kg) | Reduced (P < 0.05) | Reduced (P < 0.01) | Reduced (P < 0.01) |

| Fmr1 KO + this compound (20 mg/kg) | Further Reduced (P < 0.01) | Further Reduced (P < 0.001) | Further Reduced (P < 0.001) |

| Fmr1 KO + this compound (30 mg/kg) | Most Reduced (P < 0.001) | Most Reduced (P < 0.001) | Most Reduced (P < 0.001) |

Data represents a dose-dependent reduction. In one study, this compound decreased seizure susceptibility from 100% to 25% in Fmr1 KO mice.[4]

Table 3: Behavioral Outcomes in the Open-Field Test Following this compound Administration

| Behavioral Measure (minutes 18-30) | Wild-Type + Vehicle | Fmr1 KO + Vehicle | Fmr1 KO + this compound (5 days) |

| Distance Traveled | Lower | Higher | Reduced to WT levels |

| Horizontal Movements | Lower | Higher | Reduced to WT levels |

| Time Moving | Lower | Higher | Reduced to WT levels |

| Counter-clockwise Revolutions | Lower | Higher | Reduced to WT levels |

| Stereotypical Movements | Lower | Higher | Reduced to WT levels |

Fmr1 KO mice exhibit hyperactivity in the latter half of the open-field test, which is rescued by the administration of this compound.[4][5]

Signaling Pathway

The therapeutic effects of this compound in the context of Fragile X syndrome are attributed to its inhibition of p21-activated kinase (PAK), a key downstream effector of Rac1 GTPase. In the absence of FMRP, there is dysregulation of protein synthesis and actin dynamics, leading to the observed synaptic abnormalities. By inhibiting PAK, this compound helps to normalize these pathways.

Caption: Proposed signaling pathway of this compound in Fmr1 KO mice.

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving the administration of this compound to Fmr1 knockout mice.

Protocol 1: this compound Formulation and Administration

Objective: To prepare and administer this compound to Fmr1 KO mice.

Materials:

-

This compound

-

20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water

-

Sterile syringes and needles (for subcutaneous injection)

-

Fmr1 KO mice and wild-type littermate controls

Procedure:

-

Formulation: Dissolve this compound in 20% (w/v) HPβCD to the desired concentration (e.g., for a 20 mg/kg dose in a 25 g mouse, prepare a solution of 2 mg/mL to inject 0.25 mL). Ensure complete dissolution.

-

Dosing:

-

Acute Administration: Administer a single subcutaneous (s.c.) injection of this compound at a dose of 20 mg/kg.[4] Brain tissue can be collected 8 hours post-injection for analysis.[4][5]

-

Chronic Administration: For longer-term studies, administer daily s.c. injections of this compound at the desired dosage for a specified period (e.g., 5 days for behavioral testing).[4][5]

-

-

Vehicle Control: Administer an equivalent volume of the 20% HPβCD vehicle to control mice.

Protocol 2: Analysis of Dendritic Spine Density

Objective: To quantify the effect of this compound on dendritic spine density in the cortex of Fmr1 KO mice.

Materials:

-

Golgi staining kit

-

Microscope with high-magnification objectives

-

Image analysis software

-

Brain tissue from treated and control mice

Procedure:

-

Tissue Preparation: Eight hours after the final this compound or vehicle injection, perfuse the mice and prepare the brains for Golgi staining according to the manufacturer's protocol.

-

Image Acquisition:

-

Identify pyramidal neurons in cortical layers II/III of the temporal lobe.[4]

-

Acquire high-resolution images of apical dendritic segments.

-

-

Spine Quantification:

-

Divide the dendrites into 10 µm segments based on their distance from the soma.[4]

-

Manually or using automated software, count the number of spines in each segment.

-

Calculate the average spine density (spines per 10 µm) for each treatment group.

-

-

Statistical Analysis: Compare the spine densities between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Audiogenic Seizure Assay

Objective: To assess the efficacy of this compound in reducing seizure susceptibility in Fmr1 KO mice.

Materials:

-

Sound-attenuating chamber

-

Sound source capable of producing a loud, siren-like noise

-

Video recording equipment

-

Fmr1 KO mice treated with this compound or vehicle

Procedure:

-

Habituation: Place a single mouse in the testing chamber and allow it to acclimate for a brief period.

-

Auditory Stimulus: Expose the mouse to a loud, siren-like sound.

-

Observation: Record the mouse's behavior and score the seizure response, noting the occurrence of wild running, tonic-clonic seizures, and any resulting mortality.[4]

-

Data Analysis: Compare the incidence and severity of seizures between the this compound-treated and vehicle-treated groups using statistical tests appropriate for categorical data (e.g., chi-squared test).

Protocol 4: Open-Field Test for Hyperactivity and Repetitive Behaviors

Objective: To evaluate the effect of this compound on locomotor activity and stereotypic behaviors in Fmr1 KO mice.

Materials:

-

Open-field arena

-

Automated tracking software and camera

-

Fmr1 KO and wild-type mice treated with this compound or vehicle for 5 consecutive days

Procedure:

-

Habituation: Place the mouse in the center of the open-field arena.

-

Data Collection: Allow the mouse to explore the arena for 30 minutes while recording its movements using the automated tracking system.[4]

-

Behavioral Analysis:

-

Analyze the tracking data to quantify various parameters, including:

-

Total distance traveled

-

Time spent moving

-

Horizontal movements

-

Repetitive behaviors such as counter-clockwise revolutions and stereotypic movements.

-

-

Pay particular attention to the latter half of the session (e.g., minutes 18-30), as this is when hyperactivity in Fmr1 KO mice is most pronounced.[4][5]

-

-

Statistical Analysis: Compare the behavioral measures across the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow

References

- 1. pnas.org [pnas.org]

- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of p21-activated kinase rescues symptoms of fragile X syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

Application Notes and Protocols for FRAX486 Treatment in Neurobehavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FRAX486, a selective inhibitor of Group I p21-activated kinases (PAKs), to study neurobehavioral changes in preclinical rodent models. The following protocols are based on established research and are intended to assist in the design and execution of experiments investigating the therapeutic potential of this compound for neurological and neurodevelopmental disorders.

Introduction

This compound is a potent, brain-penetrant small molecule that selectively inhibits Group I PAKs (PAK1, PAK2, and PAK3), which are key regulators of synaptic plasticity and dendritic spine morphology.[1][2] Dysregulation of the PAK signaling pathway has been implicated in various neurological disorders, including Fragile X Syndrome (FXS) and CDKL5 Deficiency Disorder (CDD).[2][3] this compound has been shown to rescue neurobehavioral and cellular phenotypes in mouse models of these disorders, making it a valuable tool for preclinical research.[4][5]

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are crucial downstream effectors of the Rho GTPases Rac1 and Cdc42.[6] In neurons, the PAK signaling pathway plays a pivotal role in actin cytoskeleton dynamics, which is essential for the formation, maturation, and stability of dendritic spines—the primary sites of excitatory synaptic transmission.[5][6] By inhibiting PAK, this compound can modulate actin polymerization and thereby influence dendritic spine structure and function, which are often altered in neurodevelopmental disorders.

Signaling Pathway

Caption: this compound signaling pathway in neurons.

Data Presentation

Table 1: this compound In Vitro and In Vivo Efficacy

| Parameter | Concentration/Dose | Model System | Outcome | Reference |

| In Vitro IC50 | ||||

| PAK1 | 8.25 nM | In vitro kinase assay | Inhibition of kinase activity | [1] |

| PAK2 | 39.5 nM | In vitro kinase assay | Inhibition of kinase activity | [1] |

| PAK3 | 55.3 nM | In vitro kinase assay | Inhibition of kinase activity | [1] |

| PAK4 | 779 nM | In vitro kinase assay | Poor inhibition | [1] |

| In Vitro Neuronal Rescue | 100 nM | Primary hippocampal cultures (Cdkl5-KO) | Rescue of abnormal neuronal maturation and PSD95+ puncta | [5] |

| In Vivo Dosage | 10, 20, 30 mg/kg | Fmr1 KO mice | Rescue of audiogenic seizures | [1] |

| 20 mg/kg | Fmr1 KO mice | Rescue of hyperactivity and repetitive behaviors | [4] | |

| 20 mg/kg | Cdkl5-Het mice | Normalization of general health, hyperactivity, and fear learning defects | [5] |

Table 2: Pharmacokinetic Profile of this compound (20 mg/kg, s.c.) in Mice

| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Reference |

| 15 min | >100 | - | [1] |

| 1 hour | - | 155 ± 25.5 | [1] |

| 8 hours | - | 951 ± 27.0 (peak) | [1] |

| 18 hours | >100 | ~951 | [1] |

| 24 hours | Decreasing | Decreasing | [1] |

Note: Values are approximate and may vary between studies and mouse strains.

Experimental Protocols

This compound Formulation and Administration

This protocol describes the preparation and subcutaneous administration of this compound for in vivo studies in mice.

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile, distilled water or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Prepare a 20% (w/v) solution of HPβCD in sterile, distilled water or saline. This will serve as the vehicle.

-

Warm the vehicle solution slightly to aid in the dissolution of this compound.

-

Weigh the appropriate amount of this compound powder to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving a 0.2 mL injection).

-

Add the this compound powder to the vehicle solution in a sterile microcentrifuge tube.

-

Vortex the solution vigorously until the this compound is completely dissolved.

-

Administer the this compound solution or vehicle control to the mice via subcutaneous (s.c.) injection.[3] The volume of injection should be proportional to the animal's weight.[3]

-

For acute studies, behavioral testing can be conducted at various time points post-injection (e.g., 4-8 hours).[3] For chronic studies, daily injections for a specified period (e.g., 5 days) can be performed.[3][5]

Experimental Workflow for Neurobehavioral Analysis

Caption: General experimental workflow.

Open-Field Test

This test assesses general locomotor activity, exploratory behavior, and anxiety-like behavior in mice.

Apparatus:

-

A square or circular arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.

-

The arena floor is typically divided into a central zone and a peripheral zone.

-

A video camera mounted above the arena to record the session.

-

Video tracking software for automated analysis.

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the test.

-

Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

-

Gently place the mouse in the center of the arena.

-

Record the mouse's activity for a predetermined duration, typically 20-30 minutes.

-

At the end of the session, return the mouse to its home cage.

Data Analysis:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.

-

Rearing frequency: An index of exploratory behavior.

-

Stereotypical movements (e.g., circling): Can indicate repetitive behaviors.

Audiogenic Seizure (AGS) Susceptibility Test

This test evaluates the susceptibility of mice to seizures induced by a loud auditory stimulus.

Apparatus:

-

A sound-attenuating chamber.

-

A sound source capable of producing a high-intensity sound (e.g., 110-120 dB).

-

A clear observation chamber for the mouse.

Procedure:

-

Place the mouse individually into the observation chamber within the sound-attenuating enclosure.

-

Allow for a brief acclimation period (e.g., 1 minute).

-

Expose the mouse to the high-intensity sound stimulus for a fixed duration (e.g., 3 minutes).

-

Observe and score the seizure response.

Data Analysis:

-

Incidence of seizures: The percentage of mice in each group that exhibit a seizure.

-

Seizure severity score: A graded scale to quantify the intensity of the seizure (e.g., 0 = no response, 1 = wild running, 2 = clonic seizure, 3 = tonic-clonic seizure, 4 = respiratory arrest/death).

-

Latency to first seizure: The time from the onset of the sound stimulus to the first sign of seizure activity.

Golgi-Cox Staining and Dendritic Spine Analysis

This protocol allows for the visualization and quantification of dendritic spines, providing a morphological correlate to neurobehavioral changes.

Materials:

-

FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or individual solutions for Golgi-Cox staining (potassium dichromate, mercuric chloride, potassium chromate).

-

Gelatin-coated microscope slides.

-

Cryostat or vibratome.

-

Microscope with a high-magnification objective (e.g., 100x oil immersion).

-

Image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris).

Procedure (abbreviated):

-

Tissue Preparation: Deeply anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (optional, depending on the specific Golgi protocol). Dissect the brain and immerse it in the Golgi-Cox solution.

-

Impregnation: Store the brain in the Golgi-Cox solution in the dark at room temperature for 14-25 days.[1]

-

Cryoprotection: Transfer the brain to a sucrose solution for cryoprotection.

-

Sectioning: Section the brain at 100-200 µm thickness using a cryostat or vibratome.[2][5]

-

Staining Development: Mount the sections on gelatin-coated slides and follow the staining development, dehydration, and coverslipping procedures outlined in the chosen Golgi-Cox protocol.

-

Imaging: Acquire high-resolution images of well-impregnated neurons in the brain region of interest (e.g., hippocampus, cortex) using a brightfield microscope.

-

Dendritic Spine Analysis:

-

Trace dendritic segments of a specified length (e.g., 10-50 µm).

-

Count the number of spines along the traced segment to determine spine density (spines/µm).

-

Classify spines based on their morphology (e.g., thin, stubby, mushroom, filopodia).[5]

-

Conclusion

The protocols and information provided herein offer a framework for investigating the effects of this compound on neurobehavioral and neuromorphological endpoints. Adherence to standardized procedures is crucial for obtaining reliable and reproducible data. Researchers should optimize these protocols based on their specific experimental goals and animal models. The use of this compound in conjunction with these detailed methodologies will contribute to a better understanding of the therapeutic potential of PAK inhibition for a range of neurological disorders.

References

- 1. Video: Imaging Neurons within Thick Brain Sections Using the Golgi-Cox Method [jove.com]

- 2. Video: Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]

- 3. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]

- 5. Golgi Cox staining and dendritic spine analysis [bio-protocol.org]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes: FRAX486 in Prostate Stromal Cell Growth Assays

References

- 1. Cytotoxicity Assay Protocol [protocols.io]

- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P21 Activated Kinase-1 (Pak1) Promotes Prostate Tumor Growth and Microinvasion via Inhibition of Transforming Growth Factor β Expression and Enhanced Matrix Metalloproteinase 9 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. P21-Activated Kinase Inhibitors this compound and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of FRAX486 Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: FRAX486 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3.[1][2] These kinases are crucial signaling proteins that regulate cytoskeletal dynamics, cell motility, and survival.[3] As downstream effectors of Rho GTPases like Rac1 and Cdc42, PAKs play a significant role in neuronal function, and their dysregulation has been implicated in various neurological disorders.[4] this compound has been utilized in preclinical research to explore therapeutic strategies for conditions such as Fragile X syndrome and CDKL5 deficiency disorder by reversing dendritic spine abnormalities and ameliorating behavioral phenotypes.[4][5][6] Proper preparation of stock solutions is the critical first step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for preparing and storing this compound stock solutions using dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to stock solution preparation.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₃Cl₂FN₆O | [1] |

| Molecular Weight | 513.39 g/mol | [1] |

| CAS Number | 1232030-35-1 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility in DMSO | 10 - 21.2 mg/mL (approx. 20 - 41 mM) | [1][7][8] |

| Powder Storage | -20°C for up to 3 years | [1] |

| DMSO Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1] |

Note: Solubility can vary between batches and is significantly impacted by the purity and water content of the DMSO. Using fresh, anhydrous (hygroscopic) DMSO is highly recommended.[1][7] Warming and sonication may be required to achieve complete dissolution at higher concentrations.[1]

Signaling Pathway & Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by this compound and the general workflow for preparing a stock solution.

Caption: this compound inhibits Group I PAKs, disrupting the signaling cascade that regulates actin dynamics.

Caption: Workflow for the preparation and storage of this compound stock solutions in DMSO.

Experimental Protocols

Materials & Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, nuclease-free polypropylene cryovials for aliquots

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath

-

Water bath or incubator set to 37°C (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a high-concentration stock solution, which can be easily diluted for various experimental needs.

-

Calculation:

-

Determine the mass of this compound needed. To prepare 1 mL of a 20 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.020 mol/L × 0.001 L × 513.39 g/mol × 1000 mg/g = 10.27 mg

-

-

Preparation:

-

Tare a sterile microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh 10.27 mg of this compound powder into the tared tube.

-